![molecular formula C10H11BrFN B1319832 N-(5-Bromo-2-fluorobenzyl)cyclopropanamine CAS No. 926201-08-3](/img/structure/B1319832.png)
N-(5-Bromo-2-fluorobenzyl)cyclopropanamine
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Overview
Description
“N-(5-Bromo-2-fluorobenzyl)cyclopropanamine” is a synthetic compound that consists of a cyclopropane ring and an amine group . It has a unique configuration that is said to affect its biological activity.
Molecular Structure Analysis
The molecular formula of “N-(5-Bromo-2-fluorobenzyl)cyclopropanamine” is C10H11BrFN, and its molecular weight is 244.11 . The InChI code is 1S/C10H11BrFN/c11-8-1-4-10(12)7(5-8)6-13-9-2-3-9/h1,4-5,9,13H,2-3,6H2 .Physical And Chemical Properties Analysis
“N-(5-Bromo-2-fluorobenzyl)cyclopropanamine” is a liquid at room temperature .Scientific Research Applications
Metabolism and Bioanalytical Method Development
A study conducted on 25B-NBF, a compound related to N-(5-Bromo-2-fluorobenzyl)cyclopropanamine, focused on its metabolism in human hepatocytes. This research explored the metabolic characteristics of 25B-NBF, leading to the development of a bioanalytical method for determining both 25B-NBF and its metabolites, which is crucial for screening substance abuse (Kim et al., 2019).
Synthesis of Pharmaceutical Intermediates
Several studies have explored the synthesis of intermediates for pharmaceuticals using related compounds. For instance, Liao Lun-hui (2009) synthesized α-cyclopropylcarbonyl-2-fluorobenzyl bromide, a critical intermediate for prasugrel, a platelet inhibitor. Zheng Min (2013) improved this synthetic method, which is significant for industrial production (Liao Lun-hui, 2009); (Zheng Min, 2013).
Antioxidant and Antibacterial Agents
A study by Ghanbari Pirbasti et al. (2016) synthesized derivatives with antioxidant and antibacterial activities, demonstrating potential applications in medicinal chemistry (Ghanbari Pirbasti et al., 2016).
Inhibition of Carbonic Anhydrase Enzyme
Research by Boztaş et al. (2015) investigated the inhibition of carbonic anhydrase enzyme by cyclopropylcarboxylic acids and esters, indicating potential therapeutic applications in treating conditions involving this enzyme (Boztaş et al., 2015).
Imaging Probes for Prostate Cancer
Mease et al. (2008) developed a radiolabeled prostate-specific membrane antigen (PSMA) inhibitor, showing promise as an imaging probe for prostate cancer (Mease et al., 2008).
Safety and Hazards
properties
IUPAC Name |
N-[(5-bromo-2-fluorophenyl)methyl]cyclopropanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrFN/c11-8-1-4-10(12)7(5-8)6-13-9-2-3-9/h1,4-5,9,13H,2-3,6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUGQAZYOTSHQHC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=C(C=CC(=C2)Br)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrFN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10588283 |
Source
|
Record name | N-[(5-Bromo-2-fluorophenyl)methyl]cyclopropanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10588283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
926201-08-3 |
Source
|
Record name | N-[(5-Bromo-2-fluorophenyl)methyl]cyclopropanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10588283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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